molecular formula C7H8N6OS2 B11044086 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11044086
M. Wt: 256.3 g/mol
InChI Key: QIPFLTXWRSBWRE-UHFFFAOYSA-N
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Description

N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a complex organic compound that features both a thiadiazole and a triazole ring. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.

    Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Coupling of the Rings: The final step involves coupling the thiadiazole and triazole rings through a sulfanyl linkage, often using a thiol and a halogenated intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced heterocycles, hydrogenated rings

    Substitution Products: Halogenated derivatives, substituted heterocycles

Scientific Research Applications

N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is largely dependent on its interaction with biological targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-4-YLSULFANYL)ACETAMIDE: Similar structure but with a different position of the triazole ring.

    N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

The unique combination of the 1,3,4-thiadiazole and 1,2,3-triazole rings in N1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H8N6OS2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C7H8N6OS2/c1-4-10-12-7(16-4)9-5(14)3-15-6-2-8-13-11-6/h2H,3H2,1H3,(H,8,11,13)(H,9,12,14)

InChI Key

QIPFLTXWRSBWRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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